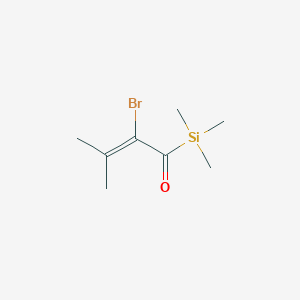
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one can be achieved through several methodsThe reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve the bromination step . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.
Addition: Electrophiles like bromine or hydrogen halides, and nucleophiles like Grignard reagents.
Major Products
Substitution: Products include substituted butenones or butenols.
Elimination: Products include alkenes or alkynes.
Addition: Products include halogenated or hydroxylated derivatives.
Scientific Research Applications
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenone backbone are key reactive sites. The compound can form intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar structure but lacks the trimethylsilyl group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a triple bond instead of a double bond.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Contains multiple trimethylsilyl groups.
Uniqueness
2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
80594-37-2 |
|---|---|
Molecular Formula |
C8H15BrOSi |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-one |
InChI |
InChI=1S/C8H15BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h1-5H3 |
InChI Key |
AFOXKXCMOVFJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)[Si](C)(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















